3-Hydrazinyl-1,2-benzothiazole
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Overview
Description
(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is a compound belonging to the class of isothiazoles, which are five-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole typically involves the condensation of appropriate hydrazine derivatives with benzo[d]isothiazole precursors. One common method includes the reaction of 2,3-dihydrobenzo[d]isothiazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is used as a building block for synthesizing more complex molecules.
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antiviral, antibacterial, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .
Industry
In the industrial sector, (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable for producing high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. Molecular docking studies have shown that the compound can form hydrogen bonds with key amino acids in target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: A parent compound with a similar five-membered ring structure containing sulfur and nitrogen.
Benzothiazole: Another sulfur-containing heterocycle with a fused benzene ring.
Thiazole: A simpler sulfur-containing heterocycle without the fused benzene ring.
Uniqueness
(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other isothiazole derivatives and enhances its potential for various applications .
Properties
CAS No. |
62176-77-6 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2-benzothiazol-3-ylhydrazine |
InChI |
InChI=1S/C7H7N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h1-4H,8H2,(H,9,10) |
InChI Key |
DCOLLAZCLKHACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NN |
Origin of Product |
United States |
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